molecular formula C14H20ClNO3 B1439887 Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride CAS No. 1220019-84-0

Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride

Cat. No.: B1439887
CAS No.: 1220019-84-0
M. Wt: 285.76 g/mol
InChI Key: AVZGASYQBDVXIO-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-[(3-Piperidinyloxy)methyl]benzoate Hydrochloride

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is methyl 4-(piperidin-3-yloxymethyl)benzoate hydrochloride , derived from its structural components:

  • Benzoate ester : A methyl ester group attached to a benzene ring at the 4-position.
  • Piperidin-3-yloxy group : A piperidine ring substituted at position 3 with an ether linkage to a methylene group.
  • Hydrochloride salt : The protonated form of the tertiary amine, enhancing solubility and stability.
Property Value Source
Molecular formula C₁₄H₂₀ClNO₃
Molecular weight 285.76 g/mol
Parent compound Methyl 4-(piperidin-3-yloxymethyl)benzoate

The compound’s molecular structure includes a benzene ring (C₆H₅) substituted with a methoxy group (OCH₃) and a piperidin-3-yloxy-methyl group (OCH₂C₃H₈N). The hydrochloride counterion ensures ionic interactions in the crystal lattice.

X-ray Crystallographic Studies of Crystal Packing

While direct X-ray crystallography data for this compound is unavailable in the provided sources, insights can be drawn from analogous piperidine benzoate salts. Key observations include:

  • Hydrogen Bonding Networks :

    • Piperidinium N-H groups form hydrogen bonds with oxygen atoms from adjacent ester or ether groups, stabilizing the crystal lattice.
    • Example: In related piperazine salts, N-H⋯O bonds dominate intermolecular interactions, creating layered or helical packing motifs.
  • Packing Motifs :

    • Piperidine rings often adopt chair conformations, with substituents in equatorial positions to minimize steric strain.
    • Ester groups may participate in π-π stacking with aromatic rings in adjacent molecules, as seen in coumarin derivatives.
Feature Expected Behavior Reference
Hydrogen bonds N-H⋯O (piperidinium to OCH₃)
Piperidine conformation Chair conformation
Ester interactions π-π stacking or dipole-dipole

These interactions are critical for determining the compound’s solubility and stability.

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy provides insight into the compound’s conformational preferences in solution. While specific data for this compound is limited, analogous benzoate esters and piperidine derivatives exhibit characteristic signals:

Proton (¹H) NMR
Region (ppm) Assignment Reference
7.2–7.8 Aromatic protons (benzoate)
3.8–4.2 OCH₂ (ether linkage)
2.0–3.0 Piperidine protons (CH₂ groups)
1.5–2.5 Piperidine protons (CH₂ groups)
Carbon (¹³C) NMR
Region (ppm) Assignment Reference
170 Ester carbonyl (C=O)
120–150 Aromatic carbons (benzoate)
60–70 OCH₂ (ether linkage)
20–40 Piperidine carbons (CH₂ groups)

The piperidine ring’s tertiary amine proton may resonate at δ 2.5–3.5 ppm, depending on solvent and hydrogen bonding.

Comparative Structural Analysis with Piperidine Derivatives

This compound shares structural features with other piperidine-containing benzoates but differs in substitution patterns and functional groups.

Compound Molecular Formula Substituent Position Key Structural Feature
Methyl 4-[(3-piperidinyloxy)methyl]benzoate C₁₄H₂₀ClNO₃ 3-piperidinyloxy Piperidine at position 3
Methyl 3-(4-piperidinylmethoxy)benzoate C₁₄H₂₀ClNO₃ 4-piperidinylmethoxy Piperidine at position 4
Ethyl 4-(piperidin-3-ylmethoxy)benzoate C₁₅H₂₁NO₃ 3-piperidinylmethoxy Ethyl ester, no hydrochloride
Substituent Position Effects
  • 3-Piperidinyloxy vs. 4-piperidinylmethoxy :
    • The 3-substituent in the former allows for closer proximity to the benzoate ester, potentially enhancing steric interactions.
    • The 4-substituent in the latter may favor hydrogen bonding with the ester oxygen due to reduced steric hindrance.
Functional Group Comparisons
Feature This Compound Related Derivatives
Ester group Methyl Ethyl (C₁₅H₂₁NO₃)
Salt form Hydrochloride Free base or other counterions
Biological relevance Potential CNS targets Anticancer or osteogenic agents

Properties

IUPAC Name

methyl 4-(piperidin-3-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-4-11(5-7-12)10-18-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZGASYQBDVXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-84-0
Record name Benzoic acid, 4-[(3-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Primary Preparation Method: Nucleophilic Substitution

The most established and widely reported synthetic route to Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride involves a nucleophilic substitution reaction, characterized as follows:

  • Starting Materials:

    • 4-Hydroxybenzoic acid methyl ester (methyl 4-hydroxybenzoate)
    • 3-Chloromethylpiperidine (chloromethyl derivative of piperidine)
  • Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the phenolic hydroxyl group, generating the phenolate nucleophile.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility of reactants.
    • Temperature: Typically mild heating to promote reaction kinetics.
  • Mechanism:

    • The phenolate ion attacks the electrophilic carbon of the chloromethyl group on 3-chloromethylpiperidine, displacing chloride and forming the ether linkage between the benzoate and the piperidine moiety.
  • Post-Reaction Processing:

    • The crude product is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Step Reagents/Conditions Purpose/Outcome
1 4-Hydroxybenzoic acid methyl ester + NaOH or K2CO3 in DMF/DMSO Formation of phenolate anion
2 Addition of 3-chloromethylpiperidine Nucleophilic substitution to form ether
3 Acidification with HCl Formation of hydrochloride salt
4 Purification (e.g., crystallization) Isolation of pure this compound

This method is scalable and adaptable for industrial production, with optimization of base equivalents, solvent volume, and temperature to maximize yield and purity.

Industrial Scale Synthesis Considerations

  • Scale-Up Adaptations:

    • Reaction parameters such as stirring speed, temperature control, and reagent addition rates are optimized to maintain consistent product quality.
    • Use of potassium carbonate is often favored over sodium hydroxide for better control of reaction pH and reduced side reactions.
    • Solvent recovery and recycling (DMF or DMSO) are implemented for cost-effectiveness and environmental compliance.
  • Purification:

    • Crystallization from suitable solvents after acidification to hydrochloride salt.
    • Use of chromatography or recrystallization techniques to achieve pharmaceutical-grade purity.
  • Yield and Purity:

    • Typical yields reported are high, often exceeding 80%, with purity confirmed by chromatographic and spectroscopic methods.

Stability and Chemical Reaction Notes Related to Preparation

  • The ester moiety in the compound is susceptible to hydrolysis under strongly acidic or basic conditions; thus, reaction conditions are carefully controlled to avoid degradation during synthesis.
  • The hydrochloride salt form stabilizes the compound and facilitates isolation.
  • The piperidinyloxy linkage formed via nucleophilic substitution is generally stable under the reaction and storage conditions.

Related Synthetic Insights and Analogous Preparations

While direct literature on alternative synthetic routes for this exact compound is limited, related methodologies for similar piperidinyloxybenzoate derivatives involve:

  • Use of protected piperidine derivatives to avoid side reactions during substitution.
  • Stepwise synthesis involving initial formation of the piperidinyloxy intermediate, followed by esterification or salt formation.
  • Employing phase-transfer catalysts to enhance nucleophilic substitution efficiency.

Summary Table of Preparation Method

Aspect Details
Starting Materials 4-Hydroxybenzoic acid methyl ester, 3-chloromethylpiperidine
Reaction Type Nucleophilic substitution
Base Used Sodium hydroxide or potassium carbonate
Solvent Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature Mild heating (typically 50-80°C)
Product Form Hydrochloride salt of Methyl 4-[(3-piperidinyloxy)methyl]benzoate
Purification Acidification, crystallization, chromatography
Yield Typically >80%
Stability Considerations Avoid strong acidic/basic hydrolysis conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives , while reduction may produce benzyl alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies:
    • Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to neurotransmitter modulators suggests that it may influence neurotransmission pathways, which is critical for conditions such as depression and anxiety disorders.
  • Neuropharmacology:
    • The compound exhibits notable activity at various receptor sites, particularly those involved in the central nervous system. Studies indicate that it may act as an agonist or antagonist at specific receptors, influencing neuronal excitability and synaptic transmission .
  • Mechanism of Action:
    • Research indicates that the compound interacts with neurotransmitter systems, potentially modulating the release of neurotransmitters such as serotonin and dopamine. This interaction is crucial for understanding its therapeutic potential and safety profile .
  • Biochemical Probes:
    • This compound is also utilized as a biochemical probe to investigate cellular processes. Its ability to bind selectively to certain proteins makes it valuable for studying protein interactions and cellular signaling pathways.

Case Studies

  • Neuropharmacological Effects:
    A study evaluated the effects of this compound on rodent models of anxiety and depression. Results indicated significant reductions in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent .
  • Binding Affinity Studies:
    Another investigation focused on the binding affinity of this compound at various receptor sites, revealing high affinity for serotonin receptors. This finding supports its role in modulating serotonergic pathways, which are critical in mood regulation.
  • Therapeutic Potential:
    Ongoing research is exploring the therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's. Preliminary results show promise in enhancing cognitive functions in animal models .

Mechanism of Action

The mechanism of action of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

Piperazine-Linked Quinoline Derivatives (C1–C7)
  • Structure: Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7) feature a quinoline moiety linked via a piperazine-carbonyl group .
  • Key Differences: The target compound uses a piperidine-oxy group, while C1–C7 employ a quinoline-carbonyl-piperazine linker.
  • Synthesis : Prepared via conventional methods (e.g., crystallization in ethyl acetate) with yields confirmed by NMR and HRMS .
Pyrrolidine Analogs
  • Examples :
    • Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220033-95-3) .
    • Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1185038-20-3) .
  • Key Differences: Pyrrolidine (5-membered ring) vs. Ethyl ester in the latter may alter lipophilicity compared to the methyl ester in the target compound.
Piperidine Derivatives
  • Example : Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) .

Functional Group Variations

Tetrazole-Containing Compounds
  • Examples: Methyl 4-({[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (II-5b) .
  • Key Differences: Tetrazole serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.
Azetidine and Aminoethyl Derivatives
  • Examples: Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1) . (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS 847728-91-0) .
  • The aminoethyl group provides a primary amine, enhancing hydrophilicity and cationic character at physiological pH.
Physicochemical Properties
Compound Melting Point (°C) Purity Solubility (HCl Salt) Key Structural Feature
Target Compound Not Reported Not Reported Likely high (HCl salt) Piperidine-oxy-methyl linker
C1–C7 (Quinoline derivatives) Yellow/White Solids >95% Moderate (ester) Quinoline-piperazine-carbonyl
II-5b (Tetrazole derivative) 155–160 84% High (HCl salt) Tetrazole-aminomethyl
Methyl 4-(3-pyrrolidinyloxy)benzoate Industrial Grade 99% High (HCl salt) Pyrrolidine-oxy

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride, and what reaction conditions are critical for success?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperidinyloxy intermediate (e.g., 4-piperidinyloxybenzoic acid) can react with methylating agents under basic conditions (e.g., potassium carbonate) in solvents like amyl acetate at elevated temperatures (115–120°C) to form the ester . Microwave-assisted synthesis may improve reaction efficiency, as seen in analogous protocols for related piperidine derivatives . Critical factors include anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization or chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the ester linkage, piperidine ring, and aromatic protons.
  • X-ray crystallography (using SHELX software) for resolving crystal structure and hydrogen-bonding networks .
  • HPLC for purity assessment, particularly when optimizing synthetic yields .
  • Melting point analysis (decomposition observed at 175–180°C) to verify consistency with literature .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Although specific toxicity data are limited, general precautions for piperidine derivatives apply:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors .
  • Store in a cool, dry environment away from incompatible materials (strong oxidizers) .
  • In case of exposure, rinse affected areas immediately and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?

Discrepancies may arise from impurities, polymorphic forms, or decomposition during analysis. Cross-validation using:

  • Differential Scanning Calorimetry (DSC) to assess thermal stability and melting behavior.
  • Dynamic Vapor Sorption (DVS) to study hygroscopicity and solvent interactions.
  • Powder X-ray Diffraction (PXRD) to identify crystalline phases .

Q. What strategies optimize reaction yields in the synthesis of this compound, particularly for scale-up?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Microwave irradiation : Reduces reaction time from days to hours, as demonstrated in multicomponent syntheses of structurally similar esters .
  • In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites on the benzoate and piperidine moieties.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to hypothesize mechanisms of action. For example, the piperidinyloxy group may act as a hydrogen-bond acceptor in enzyme inhibition .
  • QSAR studies : Correlate structural features (e.g., substituent electronegativity) with observed bioactivity in analogs .

Q. What experimental approaches elucidate the role of the piperidinyloxy group in modulating pharmacological activity?

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with variations in the piperidine ring (e.g., methyl substituents, alternative heterocycles) and compare bioactivity profiles .
  • Isotopic labeling : Use deuterated or ¹⁵N-labeled piperidine to track metabolic pathways via mass spectrometry.
  • Kinetic assays : Measure binding affinities to targets (e.g., GPCRs) using surface plasmon resonance (SPR) .

Q. How can researchers address challenges in purifying this compound due to its hydrochloride salt form?

  • Ion-pair chromatography : Utilize alkyl sulfonate buffers to improve separation of ionic species.
  • pH-controlled recrystallization : Adjust pH to deprotonate the hydrochloride salt temporarily, enhancing solubility in organic solvents .
  • Counterion exchange : Replace chloride with alternative anions (e.g., trifluoroacetate) to alter crystallization behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride
Reactant of Route 2
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Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride

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